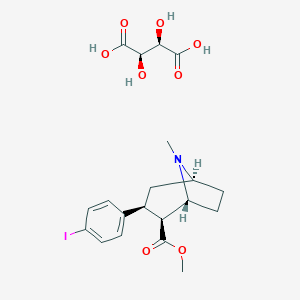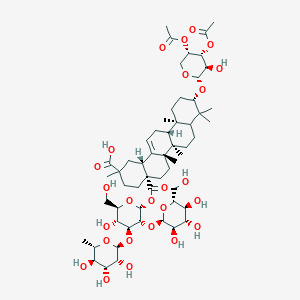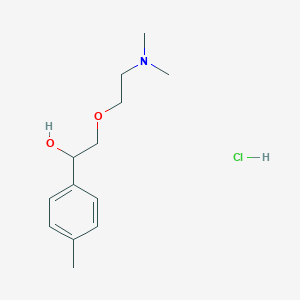
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride, also known as DMEM, is a chemical compound used in scientific research for its pharmacological properties. This compound is a selective agonist for the α2-adrenergic receptor, which is a type of G protein-coupled receptor found in various tissues throughout the body. DMEM has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension, anxiety, and pain.
Mecanismo De Acción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride acts as a selective agonist for the α2-adrenergic receptor, which is a G protein-coupled receptor that regulates various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Upon binding to the receptor, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride activates downstream signaling pathways that result in the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This leads to the modulation of ion channels and neurotransmitter release, ultimately resulting in the physiological effects of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride.
Efectos Bioquímicos Y Fisiológicos
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of norepinephrine release, the modulation of calcium channels, and the regulation of potassium channels. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been reported to have anxiolytic, antihypertensive, and analgesic effects in animal models. These effects are thought to be mediated through the activation of α2-adrenergic receptors in various tissues throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride in laboratory experiments is its high selectivity for the α2-adrenergic receptor, which allows for the specific investigation of this receptor subtype. In addition, alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has a well-established synthesis method and is readily available for purchase from various chemical suppliers. However, one limitation of using alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride is its relatively low potency compared to other α2-adrenergic receptor agonists. This may require higher concentrations of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride to achieve the desired physiological effects, which could impact the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride and α2-adrenergic receptors. One area of interest is the development of more potent and selective agonists for the α2-adrenergic receptor, which could lead to the discovery of new therapeutic targets for various diseases. Another direction is the investigation of the role of α2-adrenergic receptors in various physiological processes, such as learning and memory, immune function, and metabolic regulation. Finally, the potential use of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride and other α2-adrenergic receptor agonists in combination therapies for the treatment of hypertension, anxiety, and pain should be explored further.
Métodos De Síntesis
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride involves the reaction of 4-methylbenzyl chloride with 2-(dimethylamino)ethyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with glycidol to form alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride as a hydrochloride salt. The purity and yield of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been widely used in scientific research to investigate the mechanisms of action of α2-adrenergic receptor agonists. This compound has been shown to have a high affinity for the α2A and α2B subtypes of the receptor, which are primarily found in the central nervous system and peripheral tissues, respectively. alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride has been used to study the effects of α2-adrenergic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity.
Propiedades
Número CAS |
131961-23-4 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydrochloride |
Fórmula molecular |
C13H22ClNO2 |
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(4-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-11-4-6-12(7-5-11)13(15)10-16-9-8-14(2)3;/h4-7,13,15H,8-10H2,1-3H3;1H |
Clave InChI |
YYKCAYNSUKTXAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(COCCN(C)C)O.Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(COCCN(C)C)O.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methylbenzenemethanol hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)


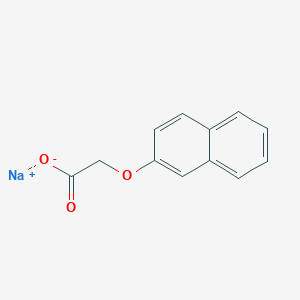
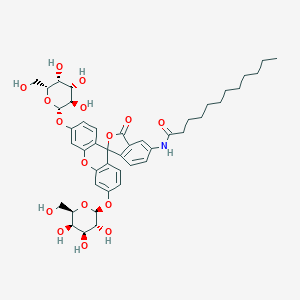
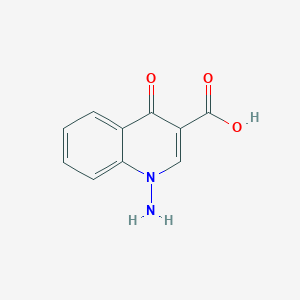

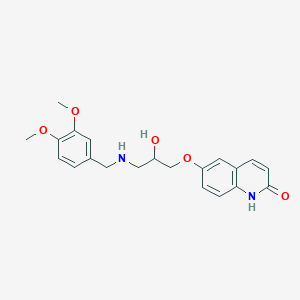
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

